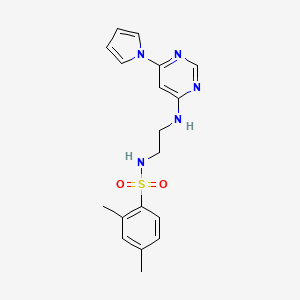

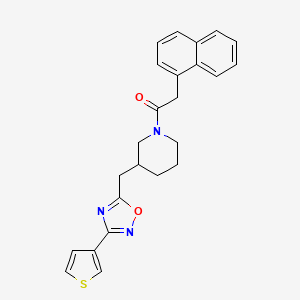

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide, also known as CTB, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Polyamine Catabolism and Antitumor Agents

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, has been identified as an antitumor agent. It exhibits phenotype-specific cytotoxic activity and induces programmed cell death (PCD) in sensitive cell types by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). The production of H2O2 as a result of the catalysis of polyamines by the SSAT/polyamine oxidase (PAO) pathway suggests its potential role in oxidative stress and cytotoxicity in sensitive cells, leading to PCD. This discovery indicates a new mechanism for selective cytotoxicity and provides insight into a new class of antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Anxiolytic-Like Effects of Allosteric Modulators

Another significant application is found in the study of anxiolytic-like activity. PHCCC, an allosteric modulator of metabotropic glutamate4 receptors (mGlu4), showed significant, dose-dependent anticonflict effects without affecting the threshold current or water intake, indicating that positive allosteric modulation of mGlu4 receptors could be a therapeutic approach to anxiety (Stachowicz, Kłak, Kłodzińska, Chojnacka-wójcik, & Pilc, 2004).

Ethylene Inhibition in Plant Growth

In the field of botany, 1-methylcyclopropene (1-MCP) is recognized as an inhibitor of ethylene action, which is crucial for understanding ethylene's role in plants. It prevents ethylene effects in fruits, vegetables, and floriculture crops. Effective concentrations range from 2.5 nl l^-1 to 1 m ll^-1, indicating its potential use in enhancing the commercial life of fruits and vegetables, as well as in floriculture (Blankenship & Dole, 2003).

Polymer Chemistry Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. This process, conducted in the presence of cyclodextrine at room temperature in phosphate buffer (pH 7), resulted in cross-linked oligomers via free radical polymerization, demonstrating the application of cyclopropyl compounds in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

properties

IUPAC Name |

N'-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-20-11-6-2-9(3-7-11)12(17)8-15-13(18)14(19)16-10-4-5-10/h2-3,6-7,10,12,17H,4-5,8H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXMMJDEXUWJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)

![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)

![N-[4-(2-Propylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2683623.png)

![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)